molecular formula C11H18O2 B1296534 tert-Butyl 1-allylcyclopropanecarboxylate CAS No. 108546-98-1

tert-Butyl 1-allylcyclopropanecarboxylate

Cat. No. B1296534
Key on ui cas rn: 108546-98-1
M. Wt: 182.26 g/mol
InChI Key: IEGRERWWBGTPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08138175B2

Procedure details

15.9 ml (1.15 eq.) diisopropylamine were dissolved in 65 ml THF and cooled to ca −10° C. 65 ml (1.08 eq.) 1.6 M BuLi solution in hexane were added over 25 min, maintaining the temperature between −10° C. and 0° C. After 50 min at ca. −5° C., the reaction mixture was cooled to −75° C. A solution of 15 g (96.7 mmol, 1 eq., 92% w/w purity) cyclopropanecarboxylic acid tert-butyl ester in 20 ml THF was added over 15 min keeping the temperature between −75° C. and −70° C. The reaction mixture was stirred 5 h at −75° C. (milky reaction mixture obtained after 2.5 h). A solution of 12.87 g (1.10 eq.) allyl bromide was added over 20 min keeping the temperature between −75° C. and −60° C. The reaction mixture was stirred at −78° C. for 1 h, warmed to RT and stirred overnight. The reaction mixture was cooled to 0° C. 100 ml sat. aq. ammonium chloride solution were added followed by 30 ml water providing a clear biphasic mixture. The mixture was extracted 3 times with 50 ml TBME. The organic phases were combined, dried over sodium sulfate, filtered and concentrated under reduced pressure (40° C./20 mbar) to afford 16.44 g of crude product. The crude product was distilled (2 mbar; ca 40° C. distillation head temperature) to provide the title compound in ca 65% yield.
Quantity
15.9 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
12.87 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six
Yield
65%

Identifiers

REACTION_CXSMILES
C(N[CH:5]([CH3:7])[CH3:6])(C)C.[Li]CCCC.[C:13]([O:17][C:18]([CH:20]1[CH2:22][CH2:21]1)=[O:19])([CH3:16])([CH3:15])[CH3:14].C(Br)C=C.[Cl-].[NH4+]>C1COCC1.CCCCCC.O>[C:13]([O:17][C:18]([C:20]1([CH2:7][CH:5]=[CH2:6])[CH2:22][CH2:21]1)=[O:19])([CH3:16])([CH3:15])[CH3:14] |f:4.5|

Inputs

Step One
Name
Quantity
15.9 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
65 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
12.87 g
Type
reactant
Smiles
C(C=C)Br
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 5 h at −75° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to ca −10° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between −10° C. and 0° C
CUSTOM
Type
CUSTOM
Details
the temperature between −75° C. and −70° C
CUSTOM
Type
CUSTOM
Details
(milky reaction mixture obtained after 2.5 h)
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
the temperature between −75° C. and −60° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to RT
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 3 times with 50 ml TBME
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (40° C./20 mbar)
CUSTOM
Type
CUSTOM
Details
to afford 16.44 g of crude product
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled
DISTILLATION
Type
DISTILLATION
Details
(2 mbar; ca 40° C. distillation head temperature)

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C1(CC1)CC=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.